5-Ethyl-3,3-dimethyloctane

Description

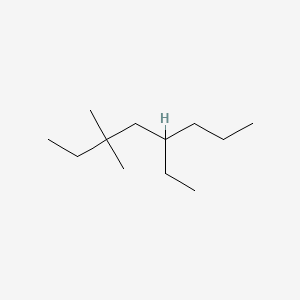

Structure

2D Structure

3D Structure

Properties

CAS No. |

62183-58-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-3,3-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-11(7-2)10-12(4,5)8-3/h11H,6-10H2,1-5H3 |

InChI Key |

GQTCKTISADWVNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CC(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 5-Ethyl-3,3-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Ethyl-3,3-dimethyloctane. Due to the limited availability of experimental data for this specific branched alkane, this document also outlines general experimental protocols for determining key physicochemical parameters, providing a framework for further research.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62183-58-8 | PubChem[1], NIST[2] |

| IUPAC Name | This compound | PubChem[1], NIST[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Water Solubility | Insoluble (predicted) | General alkane properties[3][4] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the primary physicochemical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a non-volatile compound like this compound, several methods can be employed.

Thiele Tube Method:

This micro-method is suitable for small sample volumes.

-

A small amount of the sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

Distillation Method:

For larger quantities, a simple distillation apparatus can be used.

-

The sample is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor rises and comes into contact with a thermometer bulb.

-

The vapor then passes into a condenser, where it cools and liquefies, and the distillate is collected.

-

The boiling point is the temperature at which the vapor temperature stabilizes during the distillation process.

Determination of Density

The density of a liquid can be determined using various techniques, with the choice often depending on the required accuracy and sample volume.

Pycnometer Method:

-

A pycnometer (a small glass flask with a precise volume) is cleaned, dried, and weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Vibrating Tube Densimeter:

This instrument provides highly accurate density measurements.

-

A U-shaped tube is filled with the sample liquid.

-

The tube is electromagnetically excited to vibrate at its natural frequency.

-

The frequency of vibration is dependent on the mass of the tube and its contents.

-

By measuring the change in frequency when the tube is filled with the sample compared to when it is filled with a reference substance of known density, the density of the sample can be determined with high precision.[6]

Determination of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. Alkanes are nonpolar and are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[4]

Visual Method for Water Solubility:

-

A small, measured amount of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated vigorously for a prolonged period to ensure maximum contact between the two phases.

-

The container is then allowed to stand undisturbed.

-

If the alkane is insoluble, two distinct liquid layers will form.[3] The lower density of the alkane will result in it forming the upper layer.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a liquid organic compound such as this compound.

Caption: General workflow for determining physicochemical properties.

References

- 1. This compound | C12H26 | CID 17962108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Ethyl-3,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 5-Ethyl-3,3-dimethyloctane. While specific experimental data for this particular branched alkane is not extensively published, this document leverages fundamental principles of stereochemistry and computational chemistry to offer a robust understanding of its properties.

Molecular Identity and Physicochemical Properties

This compound is a saturated, branched alkane. Its structure and basic properties are summarized below. The lack of polar functional groups renders it a nonpolar compound, with its physical characteristics governed by weak van der Waals intermolecular forces. The significant branching influences its packing efficiency in the solid and liquid states, generally leading to a lower boiling point compared to its linear isomer, dodecane.

Table 1: Molecular Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Registry Number | 62183-58-8 | [1][2] |

| SMILES String | CCCC(CC)CC(C)(C)CC | [1] |

| Boiling Point (Predicted) | ~190-210 °C | General alkane properties |

| Density (Predicted) | ~0.75-0.77 g/cm³ | General alkane properties |

A 2D representation of the molecular structure provides a clear overview of atomic connectivity.

Conformational Analysis

The three-dimensional shape of this compound is not static but exists as an equilibrium of multiple conformations (or rotamers) arising from rotation around its carbon-carbon single bonds.[3] The stability of these conformers is dictated by steric and torsional strain.[3][4] For any alkane, the most stable conformations minimize these strains by adopting staggered arrangements where bulky groups are positioned far from each other (anti-periplanar).[3][5]

The most significant steric interactions in this compound occur around the C4-C5 bond due to the presence of a bulky tertiary carbon at C5 (bearing an ethyl and a propyl group) and a propyl group attached to a quaternary carbon at C4.

Analysis of the C4-C5 bond via Newman projections reveals several staggered conformations:

-

Anti-Conformation: The C3-C4 bond and the C5-C6 bond are positioned 180° apart. This is generally the lowest energy conformation as it places the largest alkyl fragments (the 3,3-dimethylpropyl group and the propyl group) furthest from each other.

-

Gauche-Conformations: The C3-C4 bond and the C5-C6 bond are positioned approximately 60° apart. These conformations are higher in energy than the anti-conformation due to steric hindrance (van der Waals strain) between the interacting alkyl groups.

The bulky gem-dimethyl group at the C3 position creates significant steric hindrance, which restricts free rotation and strongly favors conformations that minimize interactions with the ethyl group at C5. The principle that bulky groups prefer to be in anti-conformations to minimize steric strain is a key determinant of the molecule's preferred shape.[5]

Table 2: Theoretical Torsional Strain Energies for C-C Bond Rotations

| Interaction Type | Dihedral Angle | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |

| H-H eclipsed | 0° | 4.0 | 1.0 |

| C-H eclipsed | 0° | 6.0 | 1.4 |

| C-C eclipsed | 0° | 11.0 | 2.6 |

| C-C gauche | 60° | 3.8 | 0.9 |

Note: These are generalized values for alkane conformations. The exact energy costs in this compound would require specific quantum mechanical calculations.

The relative energy of the conformers can be visualized in a potential energy diagram.

Experimental and Computational Protocols

Determining the precise conformational equilibrium and rotational barriers of a molecule like this compound involves a combination of computational modeling and experimental verification.

A systematic conformational search is the primary computational method to identify low-energy structures.[6][7] This is typically performed using molecular mechanics (MM) force fields, which offer a balance of speed and accuracy for alkanes.[8] More accurate energies can be obtained through subsequent quantum mechanics (QM) calculations, such as Density Functional Theory (DFT).[9]

The general workflow is as follows:

-

Initial Structure Generation: A 3D structure is generated from the 2D representation.

-

Conformational Search: A systematic or stochastic search algorithm (like Monte Carlo) is used to explore the potential energy surface by rotating around all single bonds.[6][8]

-

Geometry Optimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

-

Energy Calculation and Ranking: The relative energies of all unique, minimized conformers are calculated.

-

Ensemble Analysis: A Boltzmann distribution is used to determine the population of each conformer at a given temperature.

While a dedicated study on this molecule is not available, the following experimental techniques are standard for conformational analysis of complex alkanes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The coupling constants (³J values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the time-averaged dihedral angles and thus the predominant conformation in solution.

-

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) measure through-space interactions between protons. The strength of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it an excellent tool for determining which groups are in close proximity in the dominant conformer.

-

-

Vibrational Spectroscopy (IR and Raman): Certain vibrational modes, particularly in the low-frequency region, are conformation-dependent. By comparing experimental spectra with spectra calculated for different conformers (using DFT), it is possible to identify the conformations present in a sample.

Conclusion

The molecular structure of this compound is characterized by significant steric hindrance due to its branched nature, particularly the gem-dimethyl group at C3 and the ethyl group at C5. Its conformational landscape is dominated by a preference for staggered rotamers that place the largest alkyl substituents in an anti-periplanar arrangement to minimize van der Waals strain. A comprehensive understanding of its 3D structure and dynamics, crucial for predicting its physical properties and interactions, can be achieved through a synergistic application of computational conformational searching and experimental verification via advanced NMR and vibrational spectroscopy techniques.

References

- 1. This compound | C12H26 | CID 17962108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. scribd.com [scribd.com]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Conformer Search - Discover Stable Molecular Structures [promethium.qcware.com]

- 8. youtube.com [youtube.com]

- 9. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Analysis of 5-Ethyl-3,3-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-3,3-dimethyloctane, a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. Due to the absence of publicly available experimental spectra for this specific branched alkane, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with visualizations to illustrate analytical workflows and the complementary nature of these techniques in structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift ranges for alkanes, characteristic infrared absorption frequencies, and established fragmentation patterns in mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (C1, C8, ethyl C) | 0.8 - 1.0 | Triplet (t) / Triplet (t) | 9H |

| -CH₃ (gem-dimethyl) | 0.8 - 1.0 | Singlet (s) | 6H |

| -CH₂- (C2, C4, C6, C7, ethyl C) | 1.2 - 1.4 | Multiplet (m) | 10H |

| -CH- (C5) | 1.4 - 1.7 | Multiplet (m) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Primary (-CH₃) | 10 - 20 |

| Secondary (-CH₂-) | 20 - 40 |

| Tertiary (-CH-) | 30 - 50 |

| Quaternary (-C-) | 30 - 45 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H | 2850 - 3000 | Stretch |

| C-H | 1350 - 1480 | Bend |

| C-C | 800 - 1300 | Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170 | Molecular Ion (M⁺) |

| 141 | [M - C₂H₅]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 85 | [M - C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (likely base peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Liquid Sample

-

Sample Preparation:

-

Dissolve 5-25 mg of the liquid sample (this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

-

The solvent should be chosen based on the sample's solubility and should not have signals that overlap with the analyte's signals.[1]

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[2]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]

-

Cap the NMR tube to prevent solvent evaporation.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform baseline correction to obtain a flat baseline.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Liquid Sample

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4] If necessary, clean it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.[5]

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

-

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.[4]

-

-

Data Acquisition:

-

Place a small drop of the liquid sample (this compound) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will show the infrared absorbance or transmittance of the sample as a function of wavenumber.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Liquid Alkane

-

Sample Introduction:

-

For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

If using a GC inlet, a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[6]

-

This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).[7] The excess energy from electron impact often leads to the fragmentation of the molecular ion.[8]

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%. The intensity of all other peaks is reported relative to the base peak.

-

Visualization of Analytical Processes

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis and the interplay between different techniques.

References

- 1. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. benchchem.com [benchchem.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

A Theoretical Investigation into the Physicochemical Properties of 5-Ethyl-3,3-dimethyloctane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical properties of 5-Ethyl-3,3-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to the limited availability of specific experimental data for this isomer, this guide also leverages computational studies on its linear isomer, n-dodecane, to illustrate the application of theoretical methods and provide representative data. This approach offers a robust framework for understanding and predicting the behavior of complex alkanes in various scientific and industrial applications.

Introduction to this compound

This compound is a saturated hydrocarbon, one of the many isomers of dodecane.[1] Its branched structure significantly influences its physical properties, such as boiling point and density, when compared to its straight-chain counterpart.[2] Understanding these properties is crucial in fields ranging from fuel development, where branching affects octane (B31449) ratings, to materials science and drug development, where molecular structure dictates interactions and physical behavior.

Theoretical calculations, particularly quantum chemical methods and molecular mechanics, provide a powerful toolkit for predicting these properties without the need for extensive and often costly experimental measurements. These computational approaches are fundamental to modern chemical research, enabling the screening of molecules and the prediction of their behavior in complex systems.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from publicly available chemical databases and form the basis for further theoretical investigation.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[3] |

| Molecular Weight | 170.33 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 62183-58-8 | NIST WebBook |

| SMILES | CCCC(CC)CC(C)(C)CC | PubChem[3] |

| InChIKey | GQTCKTISADWVNV-UHFFFAOYSA-N | NIST WebBook |

Theoretical Calculation Methodologies

The prediction of physicochemical properties of alkanes like this compound relies on a range of computational techniques. These methods can be broadly categorized into quantum mechanics and molecular mechanics.

Quantum Chemical Calculations

Quantum chemical calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From these fundamental calculations, a wide array of thermodynamic and spectroscopic properties can be derived.

Experimental Protocols (Computational Workflow):

A typical workflow for quantum chemical calculations on an alkane like this compound is as follows:

-

Structure Optimization: The 3D geometry of the molecule is optimized to find the lowest energy conformation. This is a critical step as the molecular geometry affects all calculated properties.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute thermodynamic properties like enthalpy, entropy, and heat capacity.

-

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is often performed on the optimized geometry to obtain a more precise electronic energy.

-

Property Calculation: Various properties are then derived from the results of the above calculations.

Commonly used quantum chemical methods for alkanes include:

-

Density Functional Theory (DFT): DFT is a popular method due to its balance of accuracy and computational cost. Functionals such as M06-2X have been shown to be effective for studying branched alkanes.[4]

-

Ab initio methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer higher accuracy but at a greater computational expense.

The following diagram illustrates the general workflow for quantum chemical calculations:

Molecular Mechanics and Molecular Dynamics

For larger systems or for studying the dynamic behavior of molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. These methods use classical mechanics and force fields to model the interactions between atoms.

Experimental Protocols (Simulation Workflow):

-

System Setup: A simulation box is created containing the molecule(s) of interest, and a force field is chosen to describe the interatomic potentials.

-

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes.

-

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions, allowing it to reach a stable state.

-

Production Run: The simulation is run for a specified period, and the trajectories of the atoms are recorded.

-

Analysis: The recorded trajectories are analyzed to calculate macroscopic properties such as density, viscosity, and diffusion coefficients.

Theoretically Calculated Properties

Calculated Thermodynamic Properties of n-Dodecane

The following table presents theoretically calculated thermodynamic properties for n-dodecane. These values are crucial for understanding the stability and reactivity of the molecule.

| Property | Calculated Value | Units | Method |

| Standard Enthalpy of Formation (gas) | -290.9 ± 1.4 | kJ/mol | Ccb |

| Standard Entropy (gas) | 622.50 | J/mol·K | N/A |

| Standard Enthalpy of Combustion (liquid) | -7901.74 | kJ/mol | Ccb |

| Standard Enthalpy of Formation (liquid) | -536.17 | kJ/mol | Ccb |

Data sourced from the NIST WebBook. The methods cited refer to the experimental techniques used to derive the values that computational models are often benchmarked against.

Calculated Physical Properties of n-Dodecane

The following table showcases physical properties of n-dodecane that can be predicted using theoretical models and simulations.

| Property | Calculated Value | Units | Method |

| Boiling Point | 216.2 | °C | Experimental |

| Melting Point | -9.6 | °C | Experimental |

| Density | 0.749 | g/cm³ | Experimental |

Experimental values are often used to validate and parameterize theoretical models.

Structure-Property Relationships

The relationship between the molecular structure of an alkane and its physical properties is a cornerstone of organic chemistry. Theoretical calculations can elucidate these relationships by allowing for systematic comparisons between isomers.

The following diagram illustrates the logical relationship between the structural features of an alkane and its key physical properties.

For this compound, its significant branching would lead to a lower boiling point compared to n-dodecane due to a smaller surface area and consequently weaker van der Waals forces.[2] The melting point is more complex to predict as it is influenced by both branching and molecular symmetry.

Conclusion

Theoretical calculations are an indispensable tool in modern chemical and pharmaceutical research. This guide has outlined the primary computational methodologies for determining the physicochemical properties of this compound. While specific calculated data for this molecule remains sparse in public literature, the principles and workflows described, along with representative data from its linear isomer n-dodecane, provide a solid foundation for researchers to approach the theoretical study of this and other complex branched alkanes. The continued development of computational methods and computing power will undoubtedly lead to even more accurate and accessible predictions of molecular properties, accelerating scientific discovery and innovation.

References

A Technical Guide to the Synthesis of Highly Branched Alkanes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for constructing highly branched alkanes. Such structures are of significant interest in various fields, from the development of high-octane fuels and advanced lubricants to the synthesis of complex molecular scaffolds in medicinal chemistry. This document details key methodologies, including catalytic hydroisomerization, classical constructive organic reactions, and emerging biocatalytic approaches. For each method, experimental protocols are provided, and quantitative data is summarized to facilitate comparison.

Catalytic Hydroisomerization of n-Alkanes

Catalytic hydroisomerization is a cornerstone of industrial chemistry, primarily used to increase the octane (B31449) number of gasoline by converting linear alkanes into their branched isomers. This process typically employs bifunctional catalysts that possess both metal and acid sites.

The general mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (e.g., Platinum), followed by protonation of the alkene on an acid site (e.g., a zeolite) to form a carbenium ion. This intermediate then undergoes skeletal rearrangement to a more stable branched carbenium ion, which is subsequently deprotonated back to a branched alkene and finally hydrogenated on the metal site to the corresponding isoalkane. A significant challenge in this process is minimizing the competing hydrocracking reactions, which lead to lower molecular weight alkanes.

Data Presentation: Performance of Various Catalysts in Hydroisomerization

The following tables summarize the catalytic performance for the hydroisomerization of n-heptane and n-dodecane under various conditions, providing a comparative look at different catalytic systems.

Table 1: Catalytic Performance in n-Heptane Hydroisomerization

| Catalyst | Temperature (°C) | n-Heptane Conversion (%) | Isomer Selectivity (%) | Isomer Yield (%) | Reference |

|---|---|---|---|---|---|

| 2% MoOx-Pd/Ce-MCM-48 | 300 | 58.7 | 91.2 | 53.5 | [1] |

| Pt-Zn/HY | 500 | 91.4 | 97.5 | 89.1 | [2] |

| Pt/HY | 500 | 72.0 | 94.1 | 67.8 | [2] |

| Pt-Rh/HY | 500 | 86.4 | 82.9 | 71.6 | [2] |

| (1wt% Pt with 1wt% Zr)/HY | 275 | 74.2 | 78.8 | 58.5 | [3] |

| 2 wt% Zr/HY | 275 | 75.8 | 55.7 | 42.2 |[3] |

Table 2: Catalytic Performance in n-Dodecane Hydroisomerization

| Catalyst | Temperature (°C) | n-Dodecane Conversion (%) | Isomer Selectivity (%) | Isomer Yield (%) | Reference |

|---|---|---|---|---|---|

| Pt/ZSM-22 (CA-treated) | 300 | 87.5 | 88.0 | 77.0 | [4] |

| Pt/ZSM-22 (untreated) | 300 | 1.1 | - | - | [4] |

| Pt/HY@KCC-1 | 350 | 100 | 72.0 | 72.0 |[5] |

Experimental Protocol: Hydroisomerization of n-Heptane

This protocol is adapted from studies on bimetallic catalysts supported on HY-zeolite.[3]

-

Catalyst Preparation:

-

Synthesize NaY-zeolite via a hydrothermal method.

-

Convert NaY to its ammonium (B1175870) form (NH4Y) and subsequently to the protonated form (HY) through calcination.

-

Load the HY-zeolite support with metal precursors (e.g., H₂PtCl₆ and ZrO(NO₃)₂·H₂O) using the incipient wetness impregnation method to achieve the desired metal loading (e.g., 1 wt% Pt and 1 wt% Zr).

-

Dry the impregnated catalyst, followed by calcination in air.

-

-

Experimental Setup:

-

The reaction is conducted in a fixed-bed continuous flow reactor at atmospheric pressure.

-

Charge the reactor with a known amount of the prepared catalyst.

-

-

Reaction Procedure:

-

Heat the reactor to the desired reaction temperature (e.g., 275 °C) under a flow of nitrogen.

-

Introduce a continuous flow of hydrogen and n-heptane vapor into the reactor at a specified molar ratio.

-

Pass the product stream through a condenser to collect the liquid products.

-

Analyze the liquid products using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the conversion of n-heptane and the selectivity towards various isomers and cracking products.

-

Constructive Synthesis Methods

For applications in drug development and fine chemical synthesis, where precise molecular architectures are required, constructive methods that build the branched carbon skeleton from smaller precursors are employed.

Grignard Reaction-Based Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. To synthesize highly branched alkanes, a common strategy involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This alcohol is then deoxygenated, typically through dehydration to an alkene followed by catalytic hydrogenation, to yield the final alkane.

References

- 1. Study on the preparation and n -heptane isomerization performance of MoO x -Pd/Ce-MCM-48 catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08454J [pubs.rsc.org]

- 2. Catalytic-Level Identification of Prepared Pt/HY, Pt-Zn/HY, and Pt-Rh/HY Nanocatalysts on the Reforming Reactions of N-Heptane [mdpi.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Potential Research Applications of C12 Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 branched alkanes, a class of saturated hydrocarbons with twelve carbon atoms arranged in a non-linear structure, are emerging as versatile molecules with significant potential across various scientific and industrial domains. Their unique physicochemical properties, stemming from their branched nature, render them attractive for applications ranging from advanced biofuels to novel excipients in pharmaceutical formulations. This technical guide provides a comprehensive overview of the core research applications of C12 branched alkanes, with a particular focus on their relevance to drug development. It delves into their physicochemical characteristics, synthesis, and their role as formulation excipients, particularly as skin penetration enhancers. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in this promising area.

Physicochemical Properties of C12 Branched Alkanes

The branching in the carbon chain of C12 alkanes significantly influences their physical and chemical properties compared to their linear counterparts. These properties are crucial for their application in various fields. A well-studied example of a C12 branched alkane is 2,2,4,6,6-pentamethylheptane (B104275).

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 177.00 to 178.00 °C @ 760.00 mm Hg | |

| Vapor Pressure | 1.422000 mmHg @ 25.00 °C (estimated) | |

| Flash Point | 137.00 °F TCC (58.40 °C) (estimated) | |

| Density | 0.749 g/cm³ | [2] |

| logP (o/w) | 6.8 (estimated) | |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Core Research Applications

Pharmaceutical Formulations: Excipients and Penetration Enhancers

C12 branched alkanes are gaining attention in the pharmaceutical industry, primarily for their use in topical and transdermal drug delivery systems. Their lipophilic nature and low viscosity make them excellent emollients and solvents for various active pharmaceutical ingredients (APIs).[4][5]

One of the most promising applications is their role as chemical penetration enhancers.[2] The highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, poses a significant barrier to drug absorption. C12 branched alkanes can disrupt this ordered structure, thereby increasing the permeability of the skin to therapeutic agents.[5][6] This mechanism is believed to involve the intercalation of the branched alkane molecules into the lipid bilayers of the stratum corneum, leading to a more fluid and disordered state that is more permeable to drug molecules.[5][6]

Advanced Biofuels

Highly branched alkanes, including those in the C12 range, are desirable components of gasoline and jet fuel due to their high octane (B31449) ratings and low freezing points. Research is actively exploring the synthesis of these compounds from renewable biomass sources as a sustainable alternative to petroleum-derived fuels.

Solvents in Research and Industry

The low reactivity and specific solvency characteristics of C12 branched alkanes make them suitable for use as solvents in various chemical reactions and industrial processes.[7] Their non-polar nature allows for the dissolution of a wide range of non-polar compounds.

Experimental Protocols

Synthesis of 2,2,4,6,6-Pentamethylheptane

A general approach to synthesizing highly branched alkanes like 2,2,4,6,6-pentamethylheptane involves the hydrodeoxygenation and hydroisomerization of precursor molecules derived from sources like crude oil.[8]

General Procedure:

-

Preparation of Precursors: The synthesis typically starts with a base aliphatic hydrocarbon, such as heptane.

-

Methylation: Methyl groups are introduced into the hydrocarbon backbone through chemical reactions like alkylation using methylating agents in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the addition of methyl groups at the desired positions.

-

Purification: The reaction mixture is then purified to remove unreacted starting materials, byproducts, and catalysts. This is often achieved through distillation or other chromatographic techniques.

-

Quality Control: The final product is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell assay is a standard method for evaluating the permeation of drugs through the skin from topical formulations.[3][9]

Materials:

-

Vertical Franz diffusion cells

-

Human or porcine skin membranes (full-thickness or dermatomed)

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Topical formulation containing the API and C12 branched alkane

-

Magnetic stirrer and stir bars

-

Water bath or heating block to maintain 32°C

-

Sample collection vials

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut the skin into sections to fit the Franz diffusion cells. If using dermatomed skin, separate the epidermis by heat treatment (e.g., 60°C water for one minute).[3]

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

-

Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

-

Temperature Equilibration: Place the assembled Franz cells in a water bath or heating block set to 32°C and allow them to equilibrate.

-

Formulation Application: Apply a known amount of the topical formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[4] Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[4]

-

Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the permeated drug.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount versus time to determine the steady-state flux (Jss).

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

96-well plates

-

Complete growth medium

-

Test compound (C12 branched alkane) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the C12 branched alkane in complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle controls (medium with solvent) and untreated controls (medium only).[7]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Toxicology and Safety

Isoparaffins, including C12 branched alkanes, generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes.[10] However, aspiration of liquid isoparaffins into the lungs can cause severe pulmonary injury.[10] Dermal irritation studies have shown that they can cause slight to moderate irritation under occluded conditions but are generally not irritating in non-occluded tests.[10] They are not considered to be skin sensitizers.[10]

Future Perspectives

The unique properties of C12 branched alkanes position them as promising materials for a variety of research and industrial applications. In the realm of drug development, further research is warranted to fully elucidate their mechanisms of action as penetration enhancers and to explore their potential in other drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems. The development of more efficient and sustainable synthesis methods from renewable feedstocks will also be a critical area of future investigation. As our understanding of these versatile molecules grows, so too will the scope of their applications in science and technology.

References

- 1. Raman active components of skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] MEASUREMENTS OF VISCOSITY AND DENSITY OF N-ALKANE AND THEIR MIXTURES | Semantic Scholar [semanticscholar.org]

- 5. Novel aspects of Raman spectroscopy in skin research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

5-Ethyl-3,3-dimethyloctane CAS number and identifiers.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of 5-Ethyl-3,3-dimethyloctane, a saturated aliphatic hydrocarbon. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document focuses on its fundamental identifiers, computed physicochemical properties, and places it within the broader context of branched alkanes. While specific experimental protocols, in-depth biological activity, and direct applications in drug development for this particular isomer are not extensively documented, this guide serves as a foundational resource.

Chemical Identity and Identifiers

Accurate identification is critical in all scientific endeavors. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Registry Number | 62183-58-8 | [1][2][3] |

| IUPAC Name | This compound | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Canonical SMILES | CCCC(CC)CC(C)(C)CC | [1] |

| InChI | InChI=1S/C12H26/c1-6-9-11(7-2)10-12(4,5)8-3/h11H,6-10H2,1-5H3 | [1][2][3] |

| InChIKey | GQTCKTISADWVNV-UHFFFAOYSA-N | [1][2][3] |

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in various systems, including biological and environmental contexts. The data presented below are primarily computed properties sourced from chemical databases.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Monoisotopic Mass | 170.203450829 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Complexity | 103 | [1] |

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound. However, the synthesis of structurally similar branched alkanes often involves established organic chemistry reactions.

General Synthetic Workflow for Branched Alkanes

The logical workflow for the synthesis of a branched alkane like this compound would typically involve the formation of the carbon skeleton followed by reduction to the fully saturated alkane. A hypothetical retrosynthetic analysis is presented below.

Note: This diagram represents a conceptual workflow. The actual choice of reagents and reaction conditions would require significant experimental development and optimization.

Biological Activity and Drug Development Relevance

There is currently no specific information available in prominent biological or medicinal chemistry literature regarding the biological activity of this compound or its direct application in drug development.

General Considerations for Alkanes in Drug Discovery

While simple alkanes are not typically considered pharmacologically active due to their chemical inertness, their structural motifs are fundamental to the lipophilicity and overall shape of many drug molecules. The hydrocarbon backbone of a drug candidate influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The logical relationship of how a chemical structure influences its physicochemical properties and, subsequently, its biological interactions is outlined in the following diagram.

Conclusion

This compound is a well-defined chemical entity with established identifiers. However, a significant gap exists in the scientific literature regarding its specific experimental data, including detailed synthetic protocols, comprehensive spectroscopic analysis, and biological activity. For researchers and drug development professionals, this compound may serve as a reference standard in analytical chemistry or as a non-polar solvent. Any exploration of its potential biological roles would require novel and extensive experimental investigation. This guide provides the foundational chemical information to support such future work.

References

A Guide to IUPAC Nomenclature for Complex Branched Alkanes

This technical guide provides a comprehensive overview of the systematic approach for naming complex branched alkanes according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of organic compound naming conventions.

Fundamental Principles of Alkane Nomenclature

The IUPAC system provides a set of logical rules to give each organic compound a unique and unambiguous name.[1][2][3] The name of any branched alkane is based on a few core principles: identifying the parent chain, numbering the atoms of that chain, identifying and naming the substituents, and assembling the name in the correct order.[2][4][5][6]

Identifying the Parent Hydrocarbon Chain

The foundation of any IUPAC name is the parent chain, which is the longest continuous chain of carbon atoms in the molecule.[2][4][5][6][7][8] The parent name is determined by the number of carbons in this chain (see Table 1).

In cases where two or more chains have the same maximum length, the following criteria are applied in order to select the principal chain:

-

The chain with the greatest number of substituents is chosen as the parent chain.[7][9]

-

If a tie still exists, the chain whose substituents have the lowest possible locants (positions) is selected.[9]

Numbering the Parent Chain

The parent chain is numbered to assign the lowest possible locants to the substituents.[2][4][5][6][7] Numbering begins from the end of the chain that is closest to the first substituent.[2][4][5][6][7]

If there are substituents equidistant from both ends, numbering begins from the end that is closer to the second point of branching.[5] If a tie still persists, the chain is numbered to give the substituent that comes first in alphabetical order the lower number.[10]

Naming Substituents

Groups attached to the parent chain are known as substituents.[9][10] Simple alkyl substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (see Table 2).[4][11]

Naming Complex Branched Substituents

When a substituent is itself branched, it is referred to as a complex substituent.[12] The IUPAC system provides a systematic method for naming these complex groups:

-

The carbon atom of the complex substituent that is directly attached to the parent chain is designated as carbon 1.[12][13]

-

The longest continuous carbon chain beginning from this carbon 1 is identified as the base of the substituent name.[12][13]

-

The side chains on this substituent are then numbered and named.

-

The entire name of the complex substituent is enclosed in parentheses.[7][12][13][14]

For example, a substituent with the structure -CH(CH₃)CH₂CH₃ would be named (1-methylpropyl).

Some common branched alkyl groups have retained their non-systematic or "common" names, which are also accepted by IUPAC (see Table 3).[7][12]

Assembling the Full IUPAC Name

The complete IUPAC name is assembled as a single word, following these steps:

-

Alphabetize Substituents: The substituents are listed in alphabetical order.[2][4][6][7][11][15]

-

Prefixes such as "di-", "tri-", and "tetra-", which indicate the number of identical simple substituents, are ignored for alphabetization purposes.[2][6][7][11]

-

Prefixes like "iso-" and "neo-" are considered part of the substituent name and are used for alphabetization.[7][9] The prefixes "sec-" and "tert-" are not used for alphabetization.[9]

-

For complex substituents, the entire name within the parentheses is considered, and the first letter of that name (even if it is part of a prefix like "di-" or "tri-") is used for alphabetization.[12][13]

-

-

Insert Locants: The locant for each substituent is placed before its name, separated by a hyphen.[7]

-

Use Prefixes for Multiple Identical Groups: If the same substituent appears more than once, the prefixes di-, tri-, tetra-, etc., are used.[7][8] For multiple identical complex substituents, the prefixes bis-, tris-, tetrakis-, etc., are used.[13]

-

Combine Parts: The alphabetized substituents with their locants are placed before the parent chain name. Numbers are separated from each other by commas and from letters by hyphens.[7][9][15]

Quantitative Data and Naming Conventions

The following tables summarize the key numerical prefixes and substituent names used in IUPAC nomenclature.

Table 1: IUPAC Parent Chain Prefixes

| Number of Carbons | Prefix |

| 1 | Meth- |

| 2 | Eth- |

| 3 | Prop- |

| 4 | But- |

| 5 | Pent- |

| 6 | Hex- |

| 7 | Hept- |

| 8 | Oct- |

| 9 | Non- |

| 10 | Dec- |

| 11 | Undec- |

| 12 | Dodec- |

Table 2: Common Simple Alkyl Substituents

| Alkane | Alkyl Group | Name |

| Methane | -CH₃ | Methyl |

| Ethane | -CH₂CH₃ | Ethyl |

| Propane | -CH₂CH₂CH₃ | Propyl |

| Butane | -CH₂CH₂CH₂CH₃ | Butyl |

Table 3: Comparison of Common and Systematic Names for Complex Substituents

| Structure | Common Name | Systematic Name |

| -CH(CH₃)₂ | Isopropyl | (1-Methylethyl) |

| -CH₂CH(CH₃)₂ | Isobutyl | (2-Methylpropyl) |

| -CH(CH₃)CH₂CH₃ | sec-Butyl | (1-Methylpropyl) |

| -C(CH₃)₃ | tert-Butyl | (1,1-Dimethylethyl) |

Methodological Workflow for Naming Complex Alkanes

The process of naming a complex branched alkane can be visualized as a systematic workflow. This protocol ensures that all IUPAC rules are followed in the correct order to arrive at the unambiguous name of the compound.

Caption: Workflow for IUPAC naming of complex alkanes.

Logical Relationships in Parent Chain Selection

The decision-making process for selecting the principal chain when multiple chains have the same maximum length follows a clear hierarchy of rules.

Caption: Decision tree for selecting the parent chain.

Naming Protocol for a Complex Substituent

The internal logic for systematically naming a branched substituent is a microcosm of the overall naming process for the entire molecule.

Caption: Protocol for naming a complex substituent.

References

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. Organic Nomenclature [www2.chemistry.msu.edu]

- 3. IUPAC Naming for Organic Compounds | Rules, Process & Examples - Lesson | Study.com [study.com]

- 4. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 5. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. IUPAC Rules [chem.uiuc.edu]

- 10. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. m.youtube.com [m.youtube.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Naming Alkanes | ChemTalk % [chemistrytalk.org]

An In-depth Technical Guide to the Discovery and History of Novel Octane Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449), a saturated hydrocarbon with the chemical formula C8H18, is not a single entity but a family of 18 structural isomers.[1][2] While the term "octane" is colloquially linked to gasoline ratings, the diverse structures of its isomers give rise to a wide spectrum of physicochemical properties, making them subjects of significant scientific interest. This technical guide provides an in-depth exploration of the discovery, history, and properties of octane isomers, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development. Although not typically viewed as traditional drug scaffolds, their roles as solvents, synthetic intermediates, and model compounds in quantitative structure-activity relationship (QSAR) studies, along with their toxicological and anesthetic properties, are of considerable importance in pharmaceutical science.[3][4]

Historical Perspective: From Engine Knock to Molecular Structure

The initial interest in octane isomers was driven by the automotive industry's quest to understand and prevent engine knocking—the premature detonation of fuel in an internal combustion engine.[5] In the early 20th century, it was discovered that the structure of a hydrocarbon fuel significantly influenced its tendency to knock.

A pivotal moment came in 1926 when Graham Edgar established the octane rating scale.[4] He observed that the straight-chain isomer, n-octane, knocked severely, while a highly branched isomer, 2,2,4-trimethylpentane (B7799088) (then referred to as isooctane), was highly resistant to knocking.[4][5] This led to the establishment of a 100-point scale where n-heptane was assigned an octane rating of 0 and 2,2,4-trimethylpentane a rating of 100.[4]

This discovery spurred the development of new petroleum refining technologies aimed at producing more highly branched alkanes. Early thermal cracking processes, such as the one developed by Vladimir Shukhov in 1891, were followed by the more advanced catalytic cracking process pioneered by Eugene Houdry in the 1920s and commercialized in the 1930s.[6] These innovations were crucial in increasing the yield of high-octane gasoline components, which are rich in branched octane isomers.

The 18 Structural Isomers of Octane

The 18 structural isomers of octane represent a fascinating case study in molecular diversity. They range from the linear n-octane to the highly compact 2,2,3,3-tetramethylbutane (B1293380). This structural variety, which includes examples of chirality, leads to significant differences in their physical and chemical properties.

Quantitative Data of Octane Isomers

The following table summarizes key quantitative data for the 18 structural isomers of octane. This data is essential for understanding their behavior in various chemical and biological systems.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Octane Rating (RON) |

| n-Octane | 111-65-9 | 125.7 | -57.4 | 0.703 | -19 |

| 2-Methylheptane | 592-27-8 | 117.6 | -109.0 | 0.698 | 23 |

| 3-Methylheptane (B165616) | 589-81-1 | 118.9 | -120.5 | 0.706 | 35 |

| 4-Methylheptane | 589-53-7 | 117.7 | -121.2 | 0.704 | 39 |

| 3-Ethylhexane | 619-99-8 | 118.6 | -119.3 | 0.714 | 30 |

| 2,2-Dimethylhexane | 590-73-8 | 106.8 | -121.2 | 0.695 | 73 |

| 2,3-Dimethylhexane | 584-94-1 | 115.6 | -118.6 | 0.719 | 71 |

| 2,4-Dimethylhexane | 589-43-5 | 109.4 | -119.2 | 0.700 | 83 |

| 2,5-Dimethylhexane (B165582) | 592-13-2 | 109.1 | -91.3 | 0.694 | 65 |

| 3,3-Dimethylhexane | 563-16-6 | 112.0 | -135.0 | 0.709 | 76 |

| 3,4-Dimethylhexane | 583-48-2 | 117.8 | -111.4 | 0.720 | 76 |

| 2-Methyl-3-ethylpentane | 609-26-7 | 115.7 | -116.0 | 0.718 | 80 |

| 3-Methyl-3-ethylpentane | 1067-08-9 | 118.3 | -95.6 | 0.725 | 80 |

| 2,2,3-Trimethylpentane | 564-02-3 | 109.8 | -112.3 | 0.716 | 112 |

| 2,2,4-Trimethylpentane | 540-84-1 | 99.2 | -107.4 | 0.692 | 100 |

| 2,3,3-Trimethylpentane | 560-21-4 | 114.7 | -100.7 | 0.726 | 112 |

| 2,3,4-Trimethylpentane | 565-75-3 | 113.5 | -109.5 | 0.719 | 103 |

| 2,2,3,3-Tetramethylbutane | 594-82-1 | 106.3 | 100.7 | 0.791 (solid) | 113 |

Note: Data compiled from various sources. Values may vary slightly depending on the source.

Novelty and Complexity in Octane Isomers

While no truly "novel" octane isomers beyond the known 18 have been discovered, the complexity and unique properties of some of these structures are noteworthy for researchers.

-

Chirality: Several octane isomers, such as 3-methylheptane and 2,3-dimethylhexane, possess chiral centers, leading to the existence of enantiomers.[7] The synthesis and separation of these enantiomerically pure isomers can be a challenge and is relevant for fields like asymmetric synthesis, where chiral building blocks are essential.

-

Highly Branched Isomers: Isomers like 2,2,3,3-tetramethylbutane are of interest due to their high symmetry and compact structure, which results in an unusually high melting point for a small alkane.[8] The synthesis of such sterically hindered molecules can require specialized synthetic routes.

The classification of octane isomers can be visualized based on their longest carbon chain, which provides a logical framework for understanding their structural relationships.

Caption: Classification of octane isomers by their carbon backbone.

Relevance to Pharmaceutical and Scientific Research

While octane isomers are not typically active pharmaceutical ingredients, their properties and interactions are highly relevant to the drug development process.

Solvents and Synthetic Intermediates

Highly pure grades of octane isomers, particularly 2,2,4-trimethylpentane (isooctane), are used as non-polar solvents in organic synthesis and analytical procedures like spectrophotometry.[9] Their inert nature and well-defined physical properties make them suitable for reactions where solvent participation is undesirable. Furthermore, branched alkanes can serve as starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4][6] The branched structure allows for the specific introduction of functional groups.[6]

Model Compounds for QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial tools in drug discovery for predicting the biological activity and physicochemical properties of new chemical entities. Octane isomers, with their shared molecular formula but varied structures, serve as an excellent test set for developing and validating these models.[3][10] By correlating topological indices and other molecular descriptors of the 18 isomers with their experimental properties (e.g., boiling point, density, enthalpy of vaporization), researchers can refine predictive algorithms that are then applied to more complex drug-like molecules.[10]

Toxicology and Metabolism

Understanding the toxicology and metabolism of simple hydrocarbons is fundamental in drug development, as many drug molecules contain aliphatic chains. Studies on octane isomers reveal that their structure significantly influences their metabolic pathways and toxicity profiles. For instance, n-octane is metabolized in rats to various alcohols and keto acids.[11] In contrast, the highly branched isomer 2,2,4-trimethylpentane has been shown to cause kidney lesions in male rats, a toxicity not observed with n-octane.[11] Inhalation of high concentrations of octane isomers can lead to central nervous system depression.[12] This knowledge helps toxicologists and drug metabolism scientists predict the potential liabilities of new drug candidates containing similar structural motifs.

Anesthetic Properties and Ion Channel Interactions

Some short-chain alkanes exhibit anesthetic properties.[13] Studies have shown that alkanes like butane (B89635) and pentane (B18724) can potentiate the function of GABA_A receptors and, in some cases, inhibit NMDA receptors.[13] While octane itself is not used as an anesthetic, the study of how these simple hydrophobic molecules interact with ion channels provides valuable insights into the mechanisms of general anesthesia and the pharmacodynamics of drugs that target the central nervous system.[13][14] These findings support the relevance of these receptors in mediating the effects of some inhaled anesthetics.[13]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and characterization of specific octane isomers.

Synthesis of 2,5-Dimethylhexane

This protocol describes a method for synthesizing 2,5-dimethylhexane from a four-carbon alkyl halide via a coupling reaction.

Methodology:

-

Grignard Reagent Formation: React a suitable four-carbon alkyl halide (e.g., isobutyl bromide) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent (isobutylmagnesium bromide).

-

Coupling Reaction: To the freshly prepared Grignard reagent, add a suitable alkyl halide that will result in the desired C8 backbone upon coupling. For example, the addition of isobutyl bromide to isobutylmagnesium bromide in the presence of a suitable catalyst (e.g., silver nitrate) can promote coupling.

-

Workup: Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl). Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Distillation: Remove the solvent by rotary evaporation. Purify the resulting crude product by fractional distillation to isolate 2,5-dimethylhexane.

Caption: Workflow for the synthesis of 2,5-dimethylhexane.

Analytical Characterization of Octane Isomers

A combination of spectroscopic and chromatographic techniques is used to identify and quantify octane isomers.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate the isomers and determine their molecular weight and fragmentation patterns.

-

Methodology:

-

Sample Preparation: Dilute the octane isomer mixture in a volatile solvent like hexane (B92381) or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, which is heated to ensure vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The isomers are separated based on their boiling points and interactions with the stationary phase.

-

Ionization and Fragmentation: As the separated isomers elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV). This causes ionization and characteristic fragmentation.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum for each isomer. The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used for identification.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the isomers.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl3).

-

¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (e.g., COSY, HSQC): For complex isomers, two-dimensional NMR experiments can be performed to establish connectivity between protons and carbons.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic C-H and C-C bond vibrations.

-

Methodology:

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

-

Analysis: Analyze the spectrum for characteristic alkane absorptions, such as C-H stretching vibrations (2850-3000 cm⁻¹) and C-H bending vibrations (1375-1465 cm⁻¹).

-

Caption: Workflow for the analytical characterization of octane isomers.

Conclusion

The discovery and history of octane isomers are deeply rooted in the advancement of fuel technology. However, their relevance extends far beyond the gas tank. For researchers, scientists, and drug development professionals, the 18 isomers of octane offer a rich field of study. Their diverse physicochemical properties, influenced by subtle changes in molecular architecture, make them ideal models for developing and refining computational tools like QSAR. Furthermore, understanding their synthesis, analysis, metabolism, and toxicological profiles provides foundational knowledge that is critical in the broader context of pharmaceutical development. While not drug candidates themselves, the study of octane isomers continues to contribute valuable insights into the fundamental principles of organic chemistry and its application in the life sciences.

References

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. Frontiers | Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. Octane - Wikipedia [en.wikipedia.org]

- 6. Buy 2,3-Dimethylhexane | 584-94-1 [smolecule.com]

- 7. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 8. Hexane, 3,4-dimethyl- [webbook.nist.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. The metabolism of n-octane in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tceq.texas.gov [tceq.texas.gov]

- 13. Anesthetic synergy between two n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nonhalogenated anesthetic alkanes and perhalogenated nonimmobilizing alkanes inhibit alpha(4)beta(2) neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemistry of 5-Ethyl-3,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3,3-dimethyloctane is a saturated branched-chain alkane with the molecular formula C₁₂H₂₆. As with other hydrocarbons, its thermochemical properties are fundamental to understanding its stability, reactivity, and behavior in various chemical and physical processes. This technical guide provides a detailed overview of the thermochemistry of this compound, addressing the core principles of its energetic landscape. Due to a lack of direct experimental data for this specific isomer, this guide employs highly reliable predictive methods to estimate its thermochemical properties and outlines the general experimental protocols used for determining such properties for branched alkanes.

Predicted Thermochemical Data

In the absence of direct experimental measurements for this compound, the Benson group additivity method is a powerful and widely used technique for estimating the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) of organic molecules.[1][2][3] This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[2]

The structure of this compound is first deconstructed into its fundamental groups:

-

Primary (P): -CH₃ bonded to a carbon

-

Secondary (S): -CH₂- bonded to two carbons

-

Tertiary (T): -CH- bonded to three carbons

-

Quaternary (Q): -C- bonded to four carbons

For this compound, the groups are:

-

4 Primary carbons (P): C-(C)(H)₃

-

4 Secondary carbons (S): C-(C)₂(H)₂

-

1 Tertiary carbon (T): C-(C)₃(H)

-

1 Quaternary carbon (Q): C-(C)₄

By applying the Benson group increment values, the estimated thermochemical properties for this compound are summarized in the table below. For context, comparative data for the linear isomer, n-dodecane, are also provided.[4][5][6][7]

| Property | This compound (Predicted) | n-Dodecane (Experimental) | Units |

| Standard Enthalpy of Formation (ΔHf°) | -365.4 | -352.1[4] | kJ/mol |

| Standard Molar Entropy (S°) | 530.2 | 490.66[4] | J/mol·K |

| Molar Heat Capacity (Cp) | 385.7 | 376.00[4] | J/mol·K |

Note: The predicted values are calculated using the Benson group additivity method and should be considered as estimates. Experimental values for n-dodecane are provided for comparison.

The predicted standard enthalpy of formation for this compound is more negative than that of its linear isomer, n-dodecane. This is consistent with the general principle that branched alkanes are thermodynamically more stable than their straight-chain counterparts.[8][9][10] This increased stability is attributed to factors such as a more compact molecular structure and stabilizing electronic interactions.[10][11][12]

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its experimentally measured enthalpy of combustion. Bomb calorimetry is the primary technique for this measurement.[13][14][15]

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid alkane (e.g., this compound) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.[15]

The enthalpy of formation can then be calculated using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of CO₂ and H₂O.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity of a substance and to study its phase transitions (e.g., melting, crystallization).[16][17][18][19]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the liquid alkane is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate.

-